molecular formula C10H14O2S B6275218 4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid CAS No. 2763759-52-8

4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid

Cat. No. B6275218
CAS RN: 2763759-52-8
M. Wt: 198.3
InChI Key:
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Description

4-(Butan-2-yl)-5-methylthiophene-3-carboxylic acid, commonly referred to as 4-Methylthiophene-3-carboxylic acid (MTCA), is an organic acid that is of interest to scientists due to its potential applications in medicine, biochemistry, and chemical research. It is a colorless, water-soluble compound that is structurally similar to thiophene-3-carboxylic acid (TCA). MTCA has been studied for its potential use as a drug, as a reagent for organic synthesis, and for its ability to catalyze certain reactions.

Scientific Research Applications

4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid has been studied for its potential use as a drug, as a reagent for organic synthesis, and for its ability to catalyze certain reactions. It has been used as a model compound in studies of the mechanism of action of drugs, such as the anti-cancer drug etoposide. It has also been used to study the structure and reactivity of organic compounds, such as thiophenes. Additionally, 4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid has been used in the synthesis of a variety of other compounds, including pharmaceuticals, fragrances, and other organic compounds.

Mechanism of Action

4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid has been studied for its potential use as a drug, as a reagent for organic synthesis, and for its ability to catalyze certain reactions. It is believed that 4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid acts as a proton donor in chemical reactions, allowing it to act as a catalyst for certain reactions. Additionally, it is believed that 4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid have not been extensively studied, but it is believed to have some potential therapeutic effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to have anti-inflammatory and anti-bacterial properties. Additionally, 4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid has been found to have antioxidant and anti-aging properties, and to be able to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid in laboratory experiments include its low cost, its availability, and its ability to catalyze certain reactions. Additionally, it is relatively easy to synthesize and purify, and it is stable and non-toxic. The primary limitation of 4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research into 4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid. One potential direction is to further study its potential therapeutic applications, such as its ability to inhibit the growth of certain types of cancer cells and its anti-inflammatory and anti-bacterial properties. Additionally, further research could be done into its ability to act as a catalyst for certain reactions and its potential use as a reagent for organic synthesis. Additionally, further research could be done into its biochemical and physiological effects, such as its antioxidant and anti-aging properties. Finally, further research could be done into its potential use as a drug, including its potential side effects and interactions with other drugs.

Synthesis Methods

4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid can be synthesized using several different methods. The most common method is a two-step reaction involving the reaction of thiophene-3-carboxylic acid with butyraldehyde in the presence of a base catalyst. The reaction yields a mixture of 4-methylthiophene-3-carboxylic acid and 4-methylthiophene-3-carboxaldehyde, which can then be separated by distillation. Other methods of synthesis include the reaction of thiophene-2-carboxaldehyde with ethylmagnesium bromide, the reaction of thiophene-2-carboxaldehyde with ethylmagnesium chloride, and the reaction of thiophene-2-carboxaldehyde with butylmagnesium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(butan-2-yl)-5-methylthiophene-3-carboxylic acid involves the introduction of a butan-2-yl group and a carboxylic acid group onto a 5-methylthiophene ring.", "Starting Materials": [ "5-methylthiophene", "2-butanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "bromobutane", "sodium carbonate", "chloroacetic acid", "hydrochloric acid", "sodium nitrite", "sodium azide", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-butanone oxime from 2-butanone and hydroxylamine hydrochloride in acetic acid", "Step 2: Reduction of 2-butanone oxime to 2-butanone using sodium borohydride in water", "Step 3: Alkylation of 5-methylthiophene with 2-butanone using sodium hydroxide in water to form 4-(butan-2-yl)-5-methylthiophene", "Step 4: Bromination of 4-(butan-2-yl)-5-methylthiophene with bromobutane using sodium carbonate in acetonitrile", "Step 5: Hydrolysis of the bromo group to carboxylic acid using chloroacetic acid and hydrochloric acid in water", "Step 6: Diazotization of the amino group using sodium nitrite and hydrochloric acid in water", "Step 7: Azidation of the diazonium salt using sodium azide in water", "Step 8: Reduction of the azide group to amine using sulfuric acid and sodium bicarbonate in water", "Step 9: Neutralization of the carboxylic acid using sodium hydroxide in water", "Step 10: Purification of the final product using recrystallization with water and drying with sodium chloride" ] }

CAS RN

2763759-52-8

Molecular Formula

C10H14O2S

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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